molecular formula C20H21NO4 B1678415 Papaverine CAS No. 58-74-2

Papaverine

Cat. No. B1678415
CAS RN: 58-74-2
M. Wt: 339.4 g/mol
InChI Key: XQYZDYMELSJDRZ-UHFFFAOYSA-N
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Description

Papaverine is an opium alkaloid antispasmodic drug, used primarily in the treatment of visceral spasms and vasospasms . It is used to produce erections in some men with erectile dysfunction . When papaverine is injected into the penis (intracavernosal), it increases blood flow to the penis, which results in an erection . Papaverine is also used to treat many conditions that cause spasm of smooth muscle .


Synthesis Analysis

The structure of papaverine was confirmed through its first synthesis by Pictet and Gamble in 1909 . The biosynthesis of tetrahydropapaverine (THP) and the semisynthesis of papaverine using microbially biosynthesized THP has been reported . Protein engineering was used to develop variants of two enzymes with improved nonnative activity on pathway intermediates .


Molecular Structure Analysis

Papaverine is a benzylisoquinoline alkaloid . It has four methoxy groups . Even if the molecule lacks a TV-methyl group, it still functions as a tertiary base . It is considered a pyridine derivative because it may be reduced to a secondary amine by adding four hydrogen atoms, with the heterocyclic ring fused to a benzene ring .


Chemical Reactions Analysis

Several chemical modifications of intermediate alkaloids are reported during the biosynthesis of papaverine . Subsequent O-methylation steps of methylnorlaudanosoline by 4’OMT and N7OMT produce (S)-norreticuline and (S)-norlaudanine, respectively .


Physical And Chemical Properties Analysis

Papaverine has a molecular formula of C20H21NO4 . Its average mass is 339.385 Da and its monoisotopic mass is 339.147064 Da . The density of papaverine is 1.2±0.1 g/cm3 .

Scientific Research Applications

Papaverine is a benzylisoquinoline alkaloid extracted from the Papaver somniferum plant . It has been shown to have a variety of biological activities . Here are some of the applications:

  • Cancer Research : Papaverine has been shown to have anti-proliferative effects in several tumorigenic cell lines, including adenocarcinoma alveolar cancer (A549) and human hepatoma (HepG-2) cell lines . It inhibits phosphodiesterase 10A (PDE10A), resulting in the accumulation of cyclic adenosine 3′, 5′-monophosphate (cAMP) that affects multiple downstream pathways . This can affect mitochondrial metabolism through the activation of protein kinase A (PKA), which activates the mitochondrial complex I .

  • Pharmaceutical Production : Tetrahydropapaverine (THP), a precursor in the production of the drugs atracurium and cisatracurium, can be biosynthesized in yeast . Papaverine is used as an antispasmodic during vascular surgery . The production of THP is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates .

  • Treatment of Erectile Dysfunction : Papaverine has been used in the treatment of erectile dysfunction .

  • Treatment of Postoperative Vasospasms : Papaverine has been used in the treatment of postoperative vasospasms .

  • Treatment of Pulmonary Vasoconstriction : Papaverine has been used in the treatment of pulmonary vasoconstriction .

  • Antiviral Activity : Papaverine has been shown to have antiviral activity .

  • Vascular Spasms Treatment : Papaverine is used to treat many types of smooth muscle spasms such as “vascular spasms” associated with acute myocardial infarction and angina pectoris .

  • Visceral Spasms Treatment : Papaverine is also used to treat "visceral spasms" .

  • Cerebral and Coronary Vasodilator : Papaverine is used as a cerebral and coronary vasodilator in subarachnoid hemorrhage (combined with balloon angioplasty) and coronary artery bypass surgery .

  • Microsurgery : Papaverine is used as a smooth muscle relaxant in microsurgery where it is applied directly to blood vessels .

  • Cryopreservation : Papaverine is commonly used in cryopreservation of blood vessels along with the other glycosaminoglycans and protein suspensions . It functions as a vasodilator during cryopreservation when used in conjunction with verapamil, phentolamine, nifedipine, tolazoline or nitroprusside .

  • Cardioprotective, Anti-inflammatory, Anticancer, Neuroprotective, and Gestational Actions : Current pharmacological research has revealed that papaverine demonstrates a variety of biological activities, including cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions .

  • Acute Mesenteric Ischemia Treatment : Papaverine is occasionally used in the treatment of acute mesenteric ischemia .

  • Antispasmodic Drug : Papaverine is an opium alkaloid antispasmodic drug, used primarily in the treatment of visceral spasms and vasospasms (especially those involving the intestines, heart, or brain) .

  • Treatment of Impotence and Vasospasms : Papaverine is used for the treatment of impotence and vasospasms .

  • Relief of Cerebral and Peripheral Ischemia : Papaverine is a nonxanthine phosphodiesterase inhibitor for the relief of cerebral and peripheral ischemia associated with arterial spasm and myocardial ischemia complicated by arrhythmias .

  • Direct-Acting Smooth Muscle Relaxant : Papaverine is a direct-acting smooth muscle relaxant used in the treatment of impotence and as a vasodilator, especially for cerebral vasodilation .

  • Inhibition of Phosphodiesterases : The mechanism of its pharmacological actions is not clear, but it apparently can inhibit phosphodiesterases and it may have direct actions on calcium channels .

Future Directions

Papaverine demonstrates a variety of biological activities, including activity against erectile dysfunction, postoperative vasospasms, and pulmonary vasoconstriction, as well as antiviral, cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions . It has the potential to control SARS-CoV-2 by preventing its cytopathic effect . Thus, papaverine is a potential natural drug candidate that may be utilized in the near future .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYZDYMELSJDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-25-6 (hydrochloride)
Record name Papaverine [BAN]
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DSSTOX Substance ID

DTXSID4023418
Record name Papaverine
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Molecular Weight

339.4 g/mol
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Physical Description

Solid
Record name Papaverine
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Boiling Point

Sublimes at 135 °C
Record name PAPAVERINE
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Solubility

In water, 3.733X10-5 mg/L at 37.5 °C, Slightly soluble in water; very soluble in ethanol, chloroform; soluble in acetone, benzene, pyridine, Almost insoluble in water. Soluble in hot benzene, glacial acetic acid, acetone; slightly soluble in chloroform, carbon tetrachloride, petroleum ether, In water, 35 mg/L at 17 °C, 1.29e-02 g/L
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Density

1.337 g/cu cm at 20 °C
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Mechanism of Action

Perhaps by its direct vasodilating action on cerebral blood vessels, Papaverine increases cerebral blood flow and decreases cerebral vascular resistance in normal subjects; oxygen consumption is unaltered. These effects may explain the benefit reported from the drug in cerebral vascular encephalopathy., ... In this study, /investigators/ examined the inhibitory mechanism of papaverine on carbachol (CCh)-induced contraction in the bovine trachea. Papaverine inhibited muscle contraction and increase in [Ca(2+)](i) level induced by CCh. Papaverine increased cAMP content but not cGMP content. Papaverine did not affect CCh-induced oxidized flavoproteins fluorescence or reduced pyridine nucleotides fluorescence. Papaverine (30 uM) remarkably inhibited muscle tension, but slightly decreased creatine phosphate and ATP contents. Iberiotoxin restored the inhibitions of muscle contraction and [Ca(2+)](i) level induced by papaverine or dibutyryl-cAMP. These results suggested that the relaxing mechanism of papaverine in the bovine trachea is mainly due to increases of cAMP content by inhibiting phosphodiesterase and the mechanism is partially involved in the activation of BK channel by cAMP., With large overdoses, papaverine is a potent inhibitor of cellular respiration and a weak calcium-channel blocking agent., To characterize the effects of papaverine on HERG channels expressed in Xenopus oocytes as well as cardiac action potential in rabbit ventricular myocytes. Conventional microelectrodes were used to record action potential in rabbit ventricular myocytes. HERG currents were recorded by 2-electrode voltage clamp technique in Xenopus oocytes injected with HERG cRNA. Papaverine increased the cardiac action potential duration in rabbit ventricular myocytes. It blocked heterologously-expressed HERG currents in a concentration-dependent manner (IC50 71.03+/-4.75 umol/L, NH 0.80, n=6), whereas another phosphodiesterase inhibitor, theophylline (500 umol/L), did not. The blockade of papaverine on HERG currents was not voltage-dependent. The slope conductance measured as a slope of the fully activated HERG current-voltage curves decreased from 78.03+/-4.25 muS of the control to 56.84+/-5.33, 36.06+/-6.53, and 27.09+/-5.50 uS (n=4) by 30, 100, and 300 umol/L of papaverine, respectively. Papaverine (100 umol/L) caused a 9 mV hyperpolarizing shift in the voltage-dependence of steady-state inactivation, but there were no changes in the voltage-dependence of HERG current activation. Papaverine blocked HERG channels in the closed, open, and inactivated states. These results showed that papaverine blocked HERG channels in a voltage- and state-independent manner, which may most likely be the major mechanism of papaverine-induced cardiac arrhythmia reported in humans., ...To identify the role of potassium and calcium channels in papaverine-induced vascular relaxation, ... the effect of papaverine on potassium and calcium channels in freshly isolated smooth muscle cells from rat basilar artery /was examined/. The isolation of rat basilar smooth muscle cells was performed by special techniques. The whole cell currents were recorded by whole cell patch clamp technique in freshly isolated smooth muscle cells from rat basilar artery. Papaverine was added to the bath solution. Papaverine of 100 uM into bath solution increased the amplitude of the outward K(+) current which was completely blocked by BKCa blocker, IBX (iberiotoxin) and a calcium chelator, BAPTA (1,2-bis(o-aminophenoxy) ethane-N,N,N',N'-tetraacetic acid) in whole cell mode. Papaverine (100 uM) also inhibited L type Ca(2+) current recorded in isolated smooth muscle cells from rat basilar artery. These results strongly suggest that Ca(2+)-activated potassium channels and L type Ca(2+) channels may be involved in papaverine-induced vascular relaxation in rat basilar artery., For more Mechanism of Action (Complete) data for PAPAVERINE (18 total), please visit the HSDB record page.
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Product Name

Papaverine

Color/Form

White prisms from alcohol-diethyl ether; needles from petroleum ether, Triboluminescent, orthorhombic prisms from alcohol + ether, White crystalline powder

CAS RN

58-74-2, 61-25-6
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Melting Point

147.5 °C, White, monoclinic prisms from water. MP: 224.5 °C; Very soluble in water, ethanol /Papaverine hydrochloride/
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Synthesis routes and methods

Procedure details

ifenprodil tartrate approximately 0.75 mg as an alpha1 blocker; atropine approximately 0.025 mg as an anticholinergic; yohimbine approximately 0.075 mg as an alpha2 blocker; dipyridamol approximately 0.25 mg as a phosphodiasterase inhibitor; piribedil approximately 0.225 mg as a dopaminergic; and alprostil approximately 33 μg as a prostaglandin.
Quantity
0.75 mg
Type
reactant
Reaction Step One
Name
atropine
Quantity
0.025 mg
Type
reactant
Reaction Step Two
Name
yohimbine
Quantity
0.075 mg
Type
reactant
Reaction Step Three
Quantity
0.25 mg
Type
reactant
Reaction Step Four
Quantity
0.225 mg
Type
reactant
Reaction Step Five
[Compound]
Name
prostaglandin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Papaverine
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Papaverine
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Citations

For This Compound
69,500
Citations
DA Gomes, AM Joubert, MH Visagie - Cells, 2022 - mdpi.com
Papaverine (PPV), a benzylisoquinoline alkaloid, extracted from the Papaverine somniferum plant, is currently in clinical use as a vasodilator. Research has shown that PPV inhibits …
Number of citations: 4 www.mdpi.com
NF Kassell, G Helm, N Simmons, CD Phillips… - Journal of …, 1992 - thejns.org
… papaverine. Eight patients had marked angiographic reversal of the arterial narrowing following papaverine … 5 days after the initially successful papaverine infusions. In both, repeat …
Number of citations: 498 thejns.org
A Gaber, WF Alsanie, DN Kumar, MS Refat, EM Saied - Molecules, 2020 - mdpi.com
… the cytotoxicity of the Au–papaverine complex and the papaverine drug in normal cell lines (… papaverine alone with IC 50 ≈111µg/mL. These results clearly indicate that the papaverine–…
Number of citations: 62 www.mdpi.com
X Han, M Lamshöft, N Grobe, X Ren, AJ Fist… - Phytochemistry, 2010 - Elsevier
… to papaverine is dehydrogenation of the 1,2-bond, yielding the target compound papaverine. … the previously claimed norreticuline does not play a role in the biosynthesis of papaverine. …
Number of citations: 73 www.sciencedirect.com
M Ferrari - Pharmacological Research Communications, 1974 - Elsevier
… that papaverine-like agents impair the utilization of this fraction of calcium; they did not postulate a competitive antagonism between calcium and papaverine and emphasized …
Number of citations: 75 www.sciencedirect.com
L Triner, Y Vulliemoz, I Schwartz, GG Nahas - Biochemical and biophysical …, 1970 - Elsevier
… papaverine is about 15–30 times greater than that of theophylline. In rat diaphragm, papaverine … These results suggest that the relaxing effect of papaverine might be due to its action on …
Number of citations: 179 www.sciencedirect.com
R Virag, D Frydman, M Legman, H Virag - Angiology, 1984 - journals.sagepub.com
The effect of intracavernous injection of papaverine (ICIP) … , after injection of 80 mg of papaverine. Those belonging to the … intracavernous injections of papaverine completed by …
Number of citations: 429 journals.sagepub.com
M Valipour, H Irannejad… - Drug Development …, 2022 - Wiley Online Library
… , papaverine is recommended for use in many heart disorders. The ability of papaverine to … safety profile raises this hypothesis that papaverine could be a promising compound for the …
Number of citations: 14 onlinelibrary.wiley.com
RF Wilson, CW White - Circulation, 1986 - Am Heart Assoc
… The purpose of this study wasto assess the dose-response kinetics of intracoronary papaverine and to comparethe maximal vasodilative response after papaverine to measurements of …
Number of citations: 502 www.ahajournals.org
KP Juenemann, TF Lue, GR Fournier Jr… - The Journal of …, 1986 - Elsevier
… poreal injection of papaverine or phentolamine. In six dogs studied, papaverine profoundly … Papaverine increased arterial flow by 300 to 700 per cent over baseline levels, whereas the …
Number of citations: 168 www.sciencedirect.com

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